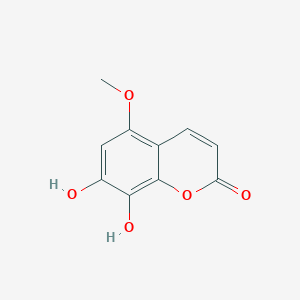

7,8-Dihydroxy-5-methoxy-2H-chromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8O5 |

|---|---|

Molecular Weight |

208.17 g/mol |

IUPAC Name |

7,8-dihydroxy-5-methoxychromen-2-one |

InChI |

InChI=1S/C10H8O5/c1-14-7-4-6(11)9(13)10-5(7)2-3-8(12)15-10/h2-4,11,13H,1H3 |

InChI Key |

BBGLRBGNYGPYSG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=CC(=O)OC2=C(C(=C1)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 7,8 Dihydroxy 5 Methoxy 2h Chromen 2 One and Analogues

Established Synthetic Routes for Chromen-2-one Scaffolds with Hydroxyl and Methoxy (B1213986) Moieties

The construction of the chromen-2-one (coumarin) core, especially when adorned with multiple oxygen-containing functional groups, requires robust and regioselective synthetic methods.

Pechmann Condensation and its Variants

The Pechmann condensation is a cornerstone in coumarin (B35378) synthesis, involving the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester. wikipedia.orgsciensage.info This method is widely applicable for producing a variety of substituted coumarins. nih.govarkat-usa.org The reaction mechanism typically begins with an esterification or transesterification, followed by an intramolecular cyclization and subsequent dehydration to form the final coumarin ring system. wikipedia.org

Various catalysts, including strong acids like sulfuric acid, as well as Lewis acids such as zinc chloride and aluminum chloride, have been traditionally employed to facilitate this transformation. sciensage.infonih.gov More recently, the development of heterogeneous and reusable solid acid catalysts has offered a greener and more efficient alternative to conventional methods. nih.gov For instance, Ti(IV)-doped ZnO nanoparticles have demonstrated high activity in Pechmann condensations, promoting the reaction between substituted phenols and β-ketoesters to afford coumarins in good yields. nih.govacs.org The reaction conditions, such as temperature and catalyst loading, significantly influence the reaction's efficiency. nih.gov

Variants of the Pechmann condensation allow for the synthesis of a wider array of coumarin derivatives. For example, using different β-ketoesters can introduce various substituents at the C-4 position of the coumarin ring. arkat-usa.org The choice of the phenol component is also critical, with highly activated phenols like resorcinol (B1680541) reacting under milder conditions. wikipedia.org

Strategies for Selective Functionalization at C-5, C-7, and C-8

Achieving selective functionalization at specific positions on the coumarin core, such as C-5, C-7, and C-8, is crucial for synthesizing target molecules like 7,8-Dihydroxy-5-methoxy-2H-chromen-2-one. This often involves multi-step synthetic sequences that utilize directing groups and controlled reaction conditions.

The inherent reactivity of the coumarin nucleus can be exploited for selective modifications. For instance, electrophilic substitution reactions can be directed to specific positions based on the electronic nature of the existing substituents. semanticscholar.org The presence of hydroxyl and methoxy groups significantly influences the regioselectivity of these reactions.

Strategies for introducing substituents at the C-5 and C-7 positions often involve the use of appropriately substituted phenols as starting materials in reactions like the Pechmann condensation. nih.gov For example, the synthesis of 5- and 7-hydroxycoumarin derivatives often starts with the corresponding dihydroxy- or methoxy-substituted phenols. nih.govmdpi.com The synthesis of 8-substituted coumarins can also be achieved through carefully designed routes, sometimes involving the functionalization of a pre-formed coumarin ring. nih.gov

Recent advancements in C-H functionalization offer a more direct and atom-economical approach to introduce substituents onto the coumarin scaffold. frontiersin.org Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective arylation and alkenylation of coumarins. mdpi.comresearchgate.net The choice of ligands and directing groups is critical for controlling the site of functionalization. researchgate.net

Novel Approaches for Regioselective Synthesis of this compound

The specific substitution pattern of this compound presents a significant synthetic challenge, requiring precise control over regioselectivity. While direct synthesis via a one-pot reaction is difficult, multi-step strategies have been developed.

One novel approach involves the synthesis of a related natural product, sabandin (a methoxylated coumarin), which can then be selectively modified. mdpi.comresearchgate.net This method utilizes the selective cleavage of a methylenedioxy bridge in sabandin using lead tetraacetate, followed by hydrolysis to yield the desired 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one, a close analogue. mdpi.com This strategy highlights the use of readily available natural products as starting materials for complex targets.

Another strategy could involve the regioselective oxidation of a methyl group at the C-5 position of a pre-synthesized coumarin precursor. For instance, the synthesis of 7,8-dihydroxy-5-hydroxymethyl-2-phenyl-chroman-4-one was achieved through the regioselective oxidation of a C-5 methyl group using ammonium (B1175870) cerium(VI) nitrate (B79036) (CAN). researchgate.net A similar approach could potentially be adapted for the synthesis of this compound.

Furthermore, the development of regioselective pathways starting from readily available materials like 2,4,6-trimethoxybenzaldehyde (B41885) has been reported for the synthesis of related 8-alkyl-5,7-dihydroxy-4-(4-hydroxyphenyl)-3,4-dihydrocoumarins, demonstrating the potential for building up the desired substitution pattern in a controlled manner. nih.gov

Chemical Transformations and Functional Group Interconversions of Coumarin Derivatives

Once the coumarin scaffold is assembled, further chemical transformations can be performed to modify its properties and create analogues.

Oxidation and Reduction Reactions of Hydroxyl Groups

The hydroxyl groups on the coumarin ring are reactive sites that can undergo various transformations. Oxidation of hydroxyl groups can lead to the formation of quinones or other oxidized species. nih.gov These reactions can be initiated by chemical reagents or through processes like advanced oxidation processes (AOPs) involving hydroxyl radicals. rsc.orgbg.ac.rsresearchgate.net The oxidation of coumarins can sometimes lead to products with altered biological activities. nih.gov

Conversely, the reduction of certain functional groups on the coumarin nucleus is also a key transformation. For example, the reduction of a nitro group to an amino group can be a crucial step in the synthesis of more complex derivatives. The specific reagents and conditions used for these oxidation and reduction reactions determine the final products.

The interaction of hydroxylated coumarins with radicals, such as the hydroxyl radical, has been studied to understand their antioxidant properties and their fate in biological and environmental systems. rsc.orgnih.gov These studies indicate that the hydroxyl groups play a key role in the radical scavenging activity of these compounds.

Electrophilic and Nucleophilic Substitution Reactions on the Chromen-2-one Core

The coumarin ring system is susceptible to both electrophilic and nucleophilic attack, allowing for a wide range of functionalization reactions. The electron-rich nature of the benzene (B151609) ring, especially when activated by hydroxyl and methoxy groups, makes it prone to electrophilic substitution. semanticscholar.org The position of substitution is directed by the existing substituents on the ring.

Conversely, the α,β-unsaturated lactone moiety of the coumarin core is a target for nucleophilic attack. sciensage.info Michael addition reactions, where a nucleophile adds to the C-3 position, are a common method for introducing substituents at this position. researchgate.net The reactivity of the C-3 and C-4 positions towards nucleophiles and electrophiles allows for the synthesis of a diverse array of 3- and 4-substituted coumarins. semanticscholar.orgmdpi.com

The development of C-H functionalization techniques has also provided new avenues for direct substitution on the coumarin core, often with high regioselectivity. mdpi.comresearchgate.net These methods can bypass the need for pre-functionalized starting materials, making the synthesis of complex coumarin derivatives more efficient.

Formation of Conjugates and Hybrid Molecules

The core structure of chromen-2-one and its analogues serves as a versatile scaffold for the development of novel conjugates and hybrid molecules. This strategy involves chemically linking the coumarin moiety to other pharmacophores or functional groups to enhance, modulate, or combine biological activities. The phenolic hydroxyl groups and the C4 position of the chromenone ring are common sites for derivatization to create these complex molecules.

One prominent approach is the synthesis of coumarin-arylpiperazine hybrids. For instance, derivatives of 5-hydroxy- and 7-hydroxycoumarin have been connected to various substituted arylpiperazines via alkyl linkers of different lengths. mdpi.com The synthesis typically begins with the etherification of the starting hydroxycoumarin with a dihaloalkane, such as 1,2-dibromoethane (B42909) or 1,5-dibromopentane, to introduce a bromoalkoxy side chain. mdpi.com This intermediate is then reacted with an appropriate arylpiperazine to yield the final hybrid molecule. mdpi.com This modular synthesis allows for the creation of a library of compounds with varying linker lengths and arylpiperazine substituents for structure-activity relationship studies. mdpi.com

Another sophisticated example of hybrid molecule construction is the fusion of a coumarin unit with a porphyrin ring. A one-pot, three-component reaction has been developed for the synthesis of N-aryl-2-pyridonoporphyrin hybrids. acs.org This cascade reaction involves a 2-formyl-meso-tetraarylporphyrin, 4-hydroxycoumarin (B602359), and various aniline (B41778) derivatives. acs.org The process occurs at high temperatures in a polar aprotic solvent like N,N-dimethylformamide (DMF), leading to the formation of a peripherally fused pyridone-porphyrin system. acs.org This method demonstrates the potential to create complex, polycyclic hybrid structures with unique photophysical properties. acs.org

The generation of reactive intermediates from the coumarin scaffold is also a key step for conjugation. For example, 4-(chloromethyl) derivatives of dihydroxycoumarins can be synthesized via Pechmann condensation using ethyl 4-chloroacetoacetate. nih.gov Similarly, azidomethyl derivatives can be prepared from the corresponding chloromethyl compound by reaction with sodium azide (B81097). nih.gov These chloro- and azido-functionalized coumarins are valuable precursors for creating a wide range of conjugates through nucleophilic substitution or "click" chemistry reactions, respectively.

Table 1: Examples of Conjugate and Hybrid Molecule Synthesis with Chromen-2-one Analogues

| Starting Coumarin | Reactant(s) | Key Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 5-Hydroxy-4,7-dimethylchromen-2-one | 1) 1,5-dibromopentane, K₂CO₃, KI 2) (2-methoxyphenyl)piperazine | Williamson Ether Synthesis / Nucleophilic Substitution | Coumarin-arylpiperazine hybrid | mdpi.com |

| 4-Hydroxycoumarin | 2-Formyl-meso-tetraarylporphyrin, Aniline | Knoevenagel-Aza-Annulation Cascade | Coumarin-porphyrin hybrid | acs.org |

| 1,2,4-Benzenetriol | Ethyl 4-chloroacetoacetate, HClO₄ | Pechmann Condensation | 4-(Chloromethyl)-7,8-dihydroxy-2H-chromen-2-one | nih.gov |

| 4-(Chloromethyl)-6,7-dihydroxy-2H-chromen-2-one | Sodium azide (NaN₃) | Nucleophilic Substitution | 4-(Azidomethyl)-6,7-dihydroxy-2H-chromen-2-one | nih.gov |

Green Chemistry Approaches in Chromen-2-one Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chromen-2-one derivatives to minimize environmental impact, reduce waste, and improve efficiency. These approaches focus on the use of environmentally benign catalysts and solvents, alternative energy sources, and solvent-free reaction conditions.

Classical methods for synthesizing coumarins, such as the Pechmann condensation, often rely on strong, corrosive acid catalysts like sulfuric acid, which generate significant waste. ijisrt.comiiste.org Green alternatives employ recyclable heterogeneous catalysts and biocatalysts. For example, Amberlyst-15, a solid acidic resin, has been used as an efficient and reusable catalyst for the Pechmann condensation under solvent-free conditions, offering high yields and easy separation of the catalyst. iiste.org Biocatalysts, such as tamarind juice, have also been successfully utilized, providing a simple, cost-effective, and eco-friendly medium for the synthesis of 7-hydroxy-4-methylcoumarin derivatives in an aqueous solution. ijisrt.com

The replacement of volatile and toxic organic solvents is a cornerstone of green synthesis. Reactions have been developed in greener media such as water, deep eutectic solvents, and even vegetable juices like lemon juice. nih.gov Knoevenagel condensation for the synthesis of coumarin-3-carboxylic acids has been performed effectively using lemon juice as the solvent and catalyst under ultrasound irradiation, achieving excellent yields. nih.gov In some cases, reactions can be run under solvent-free conditions, which completely eliminates solvent waste. iiste.orgrsc.orgnih.gov

Alternative energy sources are also employed to enhance reaction rates and reduce energy consumption. Microwave irradiation has emerged as a powerful tool in coumarin synthesis, often leading to significantly shorter reaction times and higher yields compared to conventional heating. wisdomlib.orgresearchgate.net The Knoevenagel condensation, for instance, has been carried out efficiently under microwave conditions using potassium dihydrogen phosphate (B84403) as a non-toxic catalyst. wisdomlib.org Similarly, ultrasound irradiation has been shown to promote the synthesis of 3-substituted coumarins, providing good yields at moderate temperatures. nih.gov The combination of these green techniques—such as using a recyclable catalyst under solvent-free microwave conditions—represents a highly efficient and environmentally responsible strategy for the synthesis of the chromen-2-one scaffold.

Table 2: Comparison of Green Chemistry Approaches for Chromen-2-one Synthesis

| Reaction Type | Catalyst | Solvent/Conditions | Energy Source | Advantages | Reference |

|---|---|---|---|---|---|

| Pechmann Condensation | Tamarind Juice | Aqueous | Conventional Heating (90°C) | Biocatalyst, eco-friendly, easy workup | ijisrt.com |

| Knoevenagel Condensation | Lemon Juice | Aqueous (Lemon Juice) | Ultrasound (60°C) | Green solvent/catalyst, high yields | nih.gov |

| Knoevenagel Condensation | Potassium Dihydrogen Phosphate | - | Microwave Irradiation | Non-toxic catalyst, high efficiency | wisdomlib.org |

| Pechmann Condensation | Brønsted acidic ionic liquid | Solvent-free | Room Temperature | Recyclable catalyst, ambient conditions | rsc.org |

| Pechmann Condensation | Amberlyst-15 | Solvent-free | Conventional Heating (110°C) | Recyclable heterogeneous catalyst, high yields | iiste.org |

| Domino Knoevenagel-Michael-cyclization | Nano-kaoline/BF₃/Fe₃O₄ | Solvent-free | - | Recyclable magnetic catalyst, high yields | sharif.edu |

Natural Occurrence and Isolation Principles for Hydroxylated and Methoxylated Coumarins

Overview of Natural Coumarin (B35378) Sources (Plants, Fungi, Microorganisms)

Coumarins are a large class of secondary metabolites characterized by a benzopyrone scaffold, found ubiquitously in the natural world. researchgate.netfrontiersin.org They are widely distributed throughout the plant kingdom, with high concentrations found in the seeds, roots, leaves, and stems of various species. nih.gov Families rich in coumarins include the Apiaceae (e.g., parsley, dill), Rutaceae (e.g., citrus fruits), Asteraceae, and Oleaceae. researchgate.netnih.gov For instance, the bark of Fraxinus (ash) species is a known source of several hydroxylated and methoxylated coumarins. nih.govresearchgate.net

Beyond the plant kingdom, coumarins have been isolated from microbial sources. Fungi, such as Fusarium oxysporum, have been shown to produce coumarins like fraxetin (B1674051) and scopoletin (B1681571). asm.org Bacteria and marine organisms, including algae, sponges, and mollusks, also represent a source of diverse coumarin structures, highlighting their broad distribution across different life forms. frontiersin.orgmdpi.com

Isolation and Purification Techniques for Hydroxy- and Methoxy-Coumarins from Biological Matrices

The extraction of coumarins from biological sources is the first critical step in their isolation. The choice of method often depends on the polarity of the target compound and the nature of the source material.

Extraction : Conventional solid-liquid extraction using organic solvents is a widely employed technique. researchgate.net Solvents such as methanol, ethanol, chloroform, and petroleum ether are frequently used, either individually or in combination. researchgate.net Traditional methods include maceration (soaking the material in a solvent) and Soxhlet extraction, which provides a thorough extraction. mdpi.comjapsonline.com More modern and efficient techniques are also gaining prominence, such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and accelerated solvent extraction (ASE), which often offer higher yields in shorter times with reduced solvent consumption. mdpi.comnih.govnih.gov For example, ASE has been shown to be highly effective for extracting coumarins from plants in the Apiaceae family. nih.gov

Purification : Following extraction, the crude mixture is subjected to purification to isolate the individual coumarin compounds. Column chromatography is a fundamental technique used for this purpose, employing stationary phases like silica (B1680970) gel and various solvent systems to separate compounds based on their polarity. researchgate.netjapsonline.com

Biosynthetic Pathways Implicated in the Formation of Coumarin Derivatives (e.g., Acetate, Shikimate, Mevalonate Pathways)

The biosynthesis of simple coumarins is predominantly routed through the shikimate and phenylpropanoid pathways. frontiersin.orgnih.govnih.gov This multi-step process begins with primary metabolites and leads to the vast diversity of coumarin structures observed in nature.

The pathway initiates with the amino acid phenylalanine, which is itself a product of the shikimate pathway. frontiersin.orgnih.gov Phenylalanine is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). researchgate.net This is followed by a series of hydroxylation and other enzymatic modifications to produce various cinnamic acid derivatives, such as p-coumaric acid, caffeic acid, and ferulic acid. frontiersin.orgresearchgate.net

A key step in coumarin formation is the ortho-hydroxylation of the cinnamic acid derivative's side chain. researchgate.net This reaction, often catalyzed by specific hydroxylase enzymes, is followed by a trans-cis isomerization and subsequent lactonization (intramolecular cyclization), which closes the pyrone ring and forms the characteristic coumarin scaffold. researchgate.net Further modifications, such as additional hydroxylation, methylation, and glycosylation, lead to the array of naturally occurring coumarin derivatives. nih.gov

Comparative Analysis with Known Naturally Occurring Coumarins Structurally Related to 7,8-Dihydroxy-5-methoxy-2H-chromen-2-one

While direct reports on the natural isolation of this compound are scarce, its structure can be understood by comparing it to closely related and well-characterized natural coumarins. This comparison highlights the subtle structural variations, such as the number and position of hydroxyl and methoxy (B1213986) groups, that arise from specific biosynthetic modifications. The primary difference between the target compound and its isomer, fraxetin, is the position of the single methoxy group on the benzene (B151609) ring.

Fraxetin (7,8-Dihydroxy-6-methoxy-2H-chromen-2-one) : An isomer of the title compound, fraxetin is a well-documented natural product. It has been isolated from plants like Fraxinus rhynchophylla and the seeds of Datura stramonium. wikipedia.org It is also produced by the endophytic fungus Fusarium oxysporum. asm.org

Isofraxidin (7-Hydroxy-6,8-dimethoxy-2H-chromen-2-one) : This coumarin features two methoxy groups. It is found in several plant genera, including Eleutherococcus and Fraxinus. nih.govwikipedia.org

Esculetin (B1671247) (6,7-Dihydroxycoumarin) : A fundamental dihydroxycoumarin, esculetin is found in various plants, including chicory and those of the Fraxinus genus. researchgate.netwikipedia.org It serves as a biosynthetic precursor to more complex coumarins.

Daphnetin (B354214) (7,8-Dihydroxycoumarin) : This compound is the direct dihydroxy analog of the title compound, lacking the methoxy group. It is primarily isolated from plants of the Daphne genus and chamomile (Matricaria chamomilla). frontiersin.orgwikipedia.org

Sabandin : Isolated from Artemisia scoparia, sabandin is a coumarin with a methylenedioxy bridge. researchgate.net It is a notable synthetic precursor for producing other highly oxygenated coumarins. mdpi.com

The table below provides a comparative overview of these related compounds.

Table 1: Comparative Analysis of this compound and Related Coumarins

| Compound Name | IUPAC Name | Molecular Formula | Natural Sources |

|---|---|---|---|

| This compound | 7,8-dihydroxy-5-methoxychromen-2-one | C₁₀H₈O₅ | Natural occurrence not widely documented; synthetic derivative. |

| Fraxetin | 7,8-dihydroxy-6-methoxychromen-2-one | C₁₀H₈O₅ | Fraxinus spp., Datura stramonium, Fusarium oxysporum. asm.orgwikipedia.org |

| Isofraxidin | 7-hydroxy-6,8-dimethoxychromen-2-one | C₁₁H₁₀O₅ | Eleutherococcus spp., Fraxinus spp. nih.govwikipedia.org |

| Esculetin | 6,7-dihydroxychromen-2-one | C₉H₆O₄ | Chicory, Fraxinus spp., Artemisia capillaris. researchgate.netwikipedia.org |

| Daphnetin | 7,8-dihydroxychromen-2-one | C₉H₆O₄ | Daphne spp., Matricaria chamomilla. frontiersin.orgwikipedia.org |

| Sabandin | 6,7-methylenedioxy-5-methoxy-2H-chromen-2-one | C₁₁H₈O₅ | Artemisia scoparia. researchgate.net |

Molecular and Cellular Mechanisms of Action of 7,8 Dihydroxy 5 Methoxy 2h Chromen 2 One and Analogues

Interactions with Molecular Targets

The specific chemical structure of these coumarin (B35378) derivatives facilitates their interaction with a range of biomolecules, including enzymes and receptors, and determines their redox properties.

While specific binding affinity data for 7,8-Dihydroxy-5-methoxy-2H-chromen-2-one with Hsp90 and SCD-1 is not extensively detailed in the provided information, the broader class of coumarins and related flavonoids are known to interact with such targets. For instance, the molecular chaperone Heat shock protein 90 (Hsp90) is a key target for some anticancer agents. nih.govnih.gov Hsp90 is crucial for the stability and function of numerous client proteins, many of which are oncoproteins. nih.gov Inhibitors of Hsp90 can disrupt multiple signaling pathways simultaneously, making it an attractive target for cancer therapy. nih.gov Some coumarin derivatives have been investigated as Hsp90 inhibitors, with binding observed at both the N-terminal and C-terminal domains. nih.gov For example, silybin, a flavonoid with a chromanone structure, has been identified as an Hsp90 inhibitor. nih.gov The design of coumarin-based Hsp90 inhibitors has involved modifications to the coumarin scaffold to enhance binding affinity and anti-proliferative activity. nih.gov

The dihydroxy substitution on the chromen-2-one ring system is a key feature influencing the redox chemistry of these compounds. The presence of hydroxyl groups allows them to act as antioxidants by donating hydrogen atoms to neutralize free radicals. researchgate.netnih.gov Free radicals, or reactive oxygen species (ROS), are highly reactive molecules that can cause damage to lipids, proteins, and DNA, leading to cellular stress and contributing to various disease pathologies. nih.gov

The antioxidant activity of coumarin derivatives has been demonstrated in various assays. researchgate.net For example, some 2H-chromen-2-one derivatives have shown moderate antiradical activity, with notable efficacy against the superoxide (B77818) radical anion (O₂•⁻). researchgate.net The generation of ROS is a normal part of cellular metabolism; however, excessive production can lead to oxidative stress. nih.gov Compounds that can scavenge these radicals can help maintain cellular homeostasis. The antioxidant potential of these compounds is often attributed to their ability to interrupt the radical chain reactions of lipid peroxidation. researchgate.net

The hydroxyl and methoxy (B1213986) groups on the this compound molecule are critical for forming non-covalent interactions with biomolecules. Hydrogen bonds are particularly important in the binding of ligands to the active sites of enzymes and receptors. The crystal structure of a related compound, 7-Hydroxy-6-methoxy-2H-chromen-2-one (Scopoletin), reveals that intermolecular O-H···O hydrogen bonds are crucial in its crystal packing, linking molecules into chains. nih.gov These types of interactions are indicative of the potential for these compounds to form stable complexes with biological macromolecules, which is a prerequisite for their biological activity. The planarity of the chromenone ring system also facilitates stacking interactions with aromatic residues in proteins. nih.gov

Cell Signaling Pathway Modulation

This compound and its analogues can exert significant effects on cell fate by modulating key signaling pathways that control apoptosis and the cell cycle.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. frontiersin.org Many anticancer agents function by inducing apoptosis in tumor cells. The coumarin scaffold is found in many compounds with apoptosis-inducing properties.

The intrinsic, or mitochondrial-mediated, pathway of apoptosis is a major route through which these compounds can act. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. frontiersin.orgscienceopen.com An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. scienceopen.comnih.gov Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. nih.govmdpi.com Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis. nih.govnih.govnih.gov Studies on the analogue 7,8-dihydroxyflavone (B1666355) have shown that it induces apoptosis in human hepatocarcinoma cells by increasing the expression of cleaved-caspase-3 and Bax, while decreasing the expression of Bcl-2. nih.govnih.gov

Some compounds can also induce apoptosis through caspase-independent mechanisms. scienceopen.comnih.gov This can involve the release of other mitochondrial proteins like Apoptosis Inducing Factor (AIF), which can translocate to the nucleus and cause DNA fragmentation. nih.gov

The table below summarizes the effects of a related compound, 7,8-dihydroxyflavone, on apoptotic markers in HUH-7 cells.

| Apoptotic Marker | Effect of 7,8-dihydroxyflavone | Fold Change/Significance | Reference |

| Early Apoptosis | Increased | 4.56-fold (P = .004) | nih.gov |

| Late Apoptosis | Increased | 3-fold (P = .004) | nih.gov |

| Cleaved-caspase-3 (protein) | Overexpression | P = .003 | nih.govnih.gov |

| Bcl-2 (protein) | Decreased | P = .038 | nih.govnih.gov |

| Cleaved-caspase-3 (mRNA) | Overexpression | P = .001 | nih.govnih.gov |

The cell cycle is a tightly regulated process that governs cell proliferation. frontiersin.org Dysregulation of the cell cycle is a hallmark of cancer. Many chemotherapeutic agents exert their effects by causing cell cycle arrest at specific checkpoints, which can then lead to apoptosis.

Coumarin derivatives have been shown to induce cell cycle arrest at different phases. For example, some Schiff bases of coumarins have been found to cause G2/M phase arrest in MCF-7 and HepG2 cancer cells, and G1 phase arrest in HCT116 cells. researchgate.net Another coumarin derivative, 5,7-dimethoxycoumarin, was shown to block the cell cycle in the G0/G1 phase in melanoma cell lines. nih.gov This arrest is often associated with changes in the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). nih.govnih.gov For instance, the downregulation of cyclin B1 is correlated with cell cycle arrest at the G2/M phase. nih.gov

The table below provides examples of cell cycle arrest induced by various coumarin analogues and other related compounds.

| Compound/Analogue | Cell Line(s) | Arrest Phase | Associated Molecular Events | Reference |

| Schiff bases of coumarin | MCF-7, HepG2 | G2 | - | researchgate.net |

| Schiff bases of coumarin | HCT116 | G1 | - | researchgate.net |

| 5,7-dimethoxycoumarin | B16, A375 | G0/G1 | Decreased ERK1/2 activation | nih.gov |

| 7,8-dihydroxyflavone | Leukemia cells | G1 | - | nih.gov |

| Silibinin | SiHa, HeLa | G2/M | Drp1-dependent mitochondrial fission | frontiersin.org |

| CDS-3078 | HeLa | G2/M | p53-mediated | nih.gov |

| 3,4,5-trimethoxy-4'-bromo-cis-stilbene | A549 | G2/M | Down-regulation of cyclin B1 | nih.gov |

Differentiation Induction in Specific Cell Lines

Currently, there is a lack of specific scientific literature detailing the induction of differentiation in any specific cell lines by this compound. While research into the broader class of coumarins has explored their potential in cellular differentiation, dedicated studies on this particular compound are not presently available in the public domain.

Inhibition of Gene Expression for Key Lipogenic Enzymes

There is no direct scientific evidence or published research to date that demonstrates the specific inhibitory effect of this compound on the gene expression of key lipogenic enzymes. The investigation of this compound's potential role in metabolic pathways, including lipogenesis and the regulation of enzymes such as fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC), remains an area for future research.

Mechanistic Insights from Molecular Docking and Computational Studies

Detailed molecular docking and computational studies specifically focused on this compound are limited in the available scientific literature. While computational methods are widely used to predict the binding affinities and interaction mechanisms of coumarin derivatives with various biological targets, specific analyses for this compound have not been extensively reported. researchgate.netsciensage.info Such studies would be invaluable in elucidating its potential molecular targets and informing further experimental research.

Advanced Research Directions and Applications in Chemical Biology

Design and Synthesis of Novel 7,8-Dihydroxy-5-methoxy-2H-chromen-2-one Derivatives with Enhanced Specificity and Potency

The inherent biological activities of coumarins can be significantly refined through targeted synthetic modifications. For derivatives of this compound, the goal is to create new analogs with improved potency and greater selectivity for specific biological targets.

Synthetic Strategies: The synthesis of coumarin (B35378) derivatives often employs classic condensation reactions. The Pechmann condensation, for instance, involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. For a 7,8-dihydroxy-substituted coumarin, a suitably substituted benzene-1,2-diol could serve as the starting phenol. nih.gov Modifications are typically introduced at the C3 and C4 positions of the pyrone ring or by functionalizing the existing hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring.

Rational Design for Enhanced Activity: Research into structurally related coumarins provides a roadmap for designing more effective derivatives. For example, a study involving a library of 35 coumarin derivatives revealed that specific substitutions can confer potent antiproliferative activity. nih.gov The derivative 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one (a close analog lacking the 5-methoxy group) was identified as a promising cytotoxic agent against the HCT-116 colorectal cancer cell line, with an IC₅₀ value of 8.47 μM. nih.gov This suggests that introducing electrophilic groups at the C4 position of the 7,8-dihydroxycoumarin core could be a fruitful strategy for enhancing anticancer potency.

Furthermore, methylation of the phenolic hydroxyl groups can be explored to fine-tune activity. Syntheses of various methylated 6,7-dihydroxycoumarin and 7,8-dihydroxycoumarin derivatives have been developed to investigate their structure-activity relationships as inhibitors of the anti-apoptotic protein Mcl-1. nih.gov These studies underscore the importance of the substitution pattern on the coumarin skeleton for specific biological interactions. By systematically modifying the 7,8-dihydroxy-5-methoxy core—for instance, through alkylation, acylation, or the introduction of pharmacophores at the C4 position—novel derivatives with precisely tuned biological activities can be generated.

Exploration of Synergistic Effects with Other Bioactive Compounds

The combination of bioactive compounds can lead to synergistic effects, where the combined therapeutic impact is greater than the sum of the individual effects. This approach can enhance efficacy and potentially reduce the required concentrations of each agent.

A study on the anti-quorum sensing (QS) activity of coumarins demonstrated the power of this combinatorial approach. Quorum sensing is a cell-to-cell communication system in bacteria that regulates virulence factor expression. The study found that 7,8-dihydroxy-4-methylcoumarin (B1670369), a compound structurally similar to this compound, exhibited significant anti-QS properties. nih.gov

Crucially, when this coumarin derivative was combined with other plant-derived small molecules, a supra-additive (synergistic) anti-QS effect was observed. The most effective combinations involved 7,8-dihydroxy-4-methylcoumarin with gamma-octalactone (B87194) or 4-hexyl-1,3-benzenediol. nih.gov A three-component mixture of these compounds resulted in a three- to five-fold reduction in the concentration of each component needed to achieve a 50% inhibition of QS (EC₅₀) in the Chromobacterium violaceum bioassay. nih.gov

These findings strongly suggest that this compound should be investigated in combination with other bioactive molecules. Future research could explore its synergistic potential with known antibiotics to overcome bacterial resistance or with other natural products to enhance activities like anti-inflammatory or antioxidant effects.

Application in Probe Development for Biological System Studies

The coumarin scaffold is highly valued in the development of fluorescent probes due to its favorable photophysical properties, including high quantum yields and sensitivity to the local environment. nih.govrsc.org The structure can be readily modified to create sensors that exhibit changes in their fluorescence upon interaction with specific analytes, making them powerful tools for studying biological systems. nih.govrsc.org

Mechanism of Action for Coumarin-Based Probes: Many coumarin-based probes operate on principles like Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), or Fluorescence Resonance Energy Transfer (FRET). rsc.org In a typical ICT-based sensor, the coumarin core acts as a fluorophore, and a recognition site (receptor) for the target analyte is attached. Binding of the analyte to the receptor alters the electronic push-pull system of the molecule, leading to a detectable change in fluorescence, such as quenching or a shift in emission wavelength. nih.gov

Potential of this compound as a Probe: The 7,8-dihydroxy groups on the benzene ring of the target compound are ideal recognition sites for metal ions. This catechol-like moiety can act as a chelation site for cations like Cu²⁺ or Fe³⁺, which are vital in many biological processes. nih.gov Upon chelation, the ICT process within the coumarin could be inhibited, leading to fluorescence quenching. nih.gov This would allow for the development of a selective "turn-off" fluorescent probe for detecting these metal ions in environmental or biological samples.

Furthermore, coumarin derivatives have been successfully developed into fluorescent probes for detecting reactive oxygen species (ROS) such as the hydroxyl radical (•OH). nih.gov The electron-rich phenolic rings of this compound could be susceptible to oxidation by ROS, a process that would alter the molecule's conjugation and, consequently, its fluorescence. This provides a clear strategy for designing a probe to monitor oxidative stress within cells.

Development of High-Throughput Screening (HTS) Assays for New Analogs

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid evaluation of large libraries of chemical compounds for a specific biological activity. nih.govplos.org To accelerate the discovery of new analogs of this compound with novel or enhanced functions, robust HTS assays are essential.

Designing an HTS Assay: The development of an HTS assay requires a reliable and measurable readout that is linked to the biological activity of interest. For coumarin derivatives, this could be based on their known effects, such as antiproliferative activity, enzyme inhibition, or modulation of a specific signaling pathway.

For example, a quantitative HTS campaign was successfully used to identify inhibitors of histone demethylases from a library of over 236,000 compounds. plos.org This screen utilized a fluorescence-based assay that detected formaldehyde, a byproduct of the demethylase reaction. A similar strategy could be adapted for this compound if it or its derivatives are found to inhibit a specific enzyme that produces a detectable small molecule.

Alternatively, cell-based HTS assays are powerful tools. A screen designed to find small molecules that enhance the cellular uptake of oligonucleotides used a HeLa cell line engineered to express luciferase upon correction of a splicing defect by an oligonucleotide. nih.gov Compounds that facilitated the oligonucleotide's entry and action resulted in a positive luciferase signal. If this compound is found to modulate a particular cellular pathway, a reporter gene assay (e.g., luciferase or green fluorescent protein) under the control of a responsive promoter could be developed. A library of its analogs could then be screened to identify compounds that either enhance or inhibit the signal, providing a direct measure of their potency and efficacy.

Integration with Systems Biology for Comprehensive Mechanistic Understanding

Systems biology offers a holistic approach to understanding complex biological processes by integrating large-scale quantitative data from multiple 'omics' platforms (e.g., transcriptomics, proteomics, metabolomics). nih.govfrontiersin.org This approach is critical for moving beyond a single-target interaction and elucidating the comprehensive mechanism of action of a bioactive compound like this compound.

Methodology: A typical systems biology workflow would involve treating a relevant cell model or organism with the compound and then collecting multi-omics data over time. This data reveals global changes in gene expression, protein abundance, and metabolite levels. sahmri.org.au Computational tools are then used to analyze these massive datasets. For instance, protein-protein interaction (PPI) networks can be used to map the cellular pathways that are perturbed by the compound. nih.govnih.gov By overlaying the 'omics' data onto these networks, researchers can identify key nodes and modules that are significantly affected, revealing the compound's mechanism of action in an unbiased, system-wide manner. nih.gov

Application to this compound: Applying a systems biology approach would provide a deep understanding of the cellular response to this compound. For example, if the compound exhibits antiproliferative effects, a systems-level analysis could reveal not just one, but a network of affected pathways, such as cell cycle regulation, DNA repair, and apoptosis. This comprehensive view can help identify novel targets, predict potential off-target effects, and discover biomarkers of response. researchgate.net By integrating data from genomics, proteomics, and metabolomics, a more complete and mechanistically detailed picture of the compound's biological role can be constructed, guiding future therapeutic development. frontiersin.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 7,8-dihydroxy-5-methoxy-2H-chromen-2-one, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of phenolic precursors followed by cyclization. For example, derivatives like 4-hydroxy-5-methoxy-7-(methoxymethoxy)-2H-chromen-2-one are synthesized using precursors like substituted benzaldehydes and active methylene compounds under acidic or basic conditions . Yield optimization requires precise temperature control (e.g., 60–80°C), inert atmospheres (N₂/Ar), and catalysts like piperidine. Post-synthetic demethylation or hydroxylation steps may introduce the 7,8-dihydroxy groups. Purity is confirmed via HPLC (C18 column, methanol/water mobile phase) and NMR spectroscopy .

Q. How can structural characterization of this compound be performed to resolve ambiguities in substitution patterns?

- Methodological Answer : Use a combination of techniques:

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and hydroxyl protons (δ ~9–12 ppm, broad). Aromatic protons in the chromenone ring appear between δ 6.5–8.0 ppm.

- HRMS : Confirm molecular formula (e.g., C₁₀H₈O₅, [M+H]+ at m/z 209.0455).

- XRD : For crystalline derivatives, analyze bond angles and dihedral angles to confirm substituent positions (e.g., methoxy vs. hydroxyl group orientation) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer : Chromenone derivatives exhibit limited aqueous solubility but improved solubility in DMSO or ethanol. Stability studies (pH 1–9, 37°C) show degradation under strong acidic/basic conditions. Use buffered solutions (PBS, pH 7.4) for in vitro assays. For long-term storage, lyophilize and store at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to determine electronic properties (HOMO-LUMO gaps, dipole moments) and reactive sites .

- Docking Studies : Use AutoDock Vina to simulate interactions with targets like COX-2 or topoisomerase II. Key residues (e.g., Arg120 in COX-2) may form hydrogen bonds with hydroxyl/methoxy groups . Validate with SPR (surface plasmon resonance) to measure binding affinities (KD values).

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer :

- Antioxidant Assays : Compare DPPH/ABTS radical scavenging (IC₅₀) with cellular ROS assays (e.g., H2DCFDA in HepG2 cells). Discrepancies may arise from assay conditions (e.g., pH, solvent interference).

- Pro-oxidant Mechanisms : Measure intracellular GSH depletion and lipid peroxidation (MDA levels) to confirm redox cycling behavior. Use knockout cell lines (e.g., Nrf2⁻/⁻) to elucidate pathways .

Q. How can synthetic methodologies be modified to improve regioselectivity in hydroxylation reactions?

- Methodological Answer :

- Directed Ortho-Metalation : Use protecting groups (e.g., TBS for hydroxyls) to direct methoxy/hydroxy group placement.

- Enzymatic Hydroxylation : Cytochrome P450 mimics (e.g., Fe-porphyrin catalysts) can achieve regioselective oxidation at C7/C8 positions . Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and LC-MS.

Q. What are the challenges in elucidating the compound’s pharmacokinetic profile, and how can they be addressed?

- Methodological Answer :

- ADME Studies : Use Caco-2 monolayers to assess permeability (Papp < 1 × 10⁻⁶ cm/s indicates poor absorption).

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS. Major Phase I metabolites often include glucuronidation at hydroxyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.